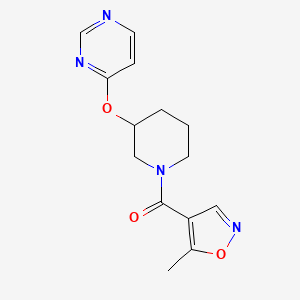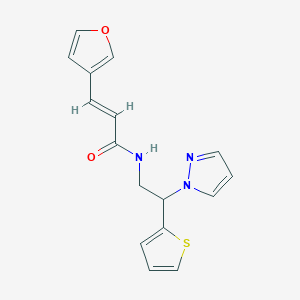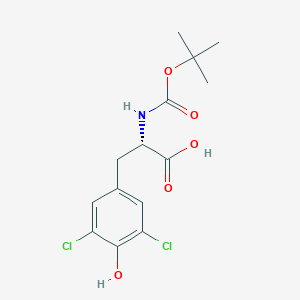
Boc-Tyr(3,5-Cl2)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Tyr(3,5-Cl2)-OH: is a chemical compound that belongs to the class of protected amino acids. It is a derivative of tyrosine, where the hydroxyl group on the phenyl ring is substituted with chlorine atoms at the 3 and 5 positions. The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Boc-Tyr(3,5-Cl2)-OH typically begins with commercially available tyrosine.
Chlorination: The phenyl ring of tyrosine is chlorinated at the 3 and 5 positions using reagents such as chlorine gas or N-chlorosuccinimide in the presence of a catalyst.
Protection: The amino group of the chlorinated tyrosine is then protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination and protection reactions, followed by automated purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Boc-Tyr(3,5-Cl2)-OH can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding the original tyrosine derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dechlorinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Peptide Synthesis: Boc-Tyr(3,5-Cl2)-OH is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during coupling reactions.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function by incorporating it into synthetic peptides and proteins.
Medicine:
Drug Development: this compound is explored for its potential in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
Biochemical Research: The compound is used in various biochemical assays and research applications to study enzyme kinetics and protein interactions.
作用机制
Molecular Targets and Pathways: Boc-Tyr(3,5-Cl2)-OH exerts its effects primarily through its incorporation into peptides and proteins. The presence of chlorine atoms on the phenyl ring can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The Boc protecting group ensures that the amino group remains unreactive during synthesis, allowing for selective reactions at other sites.
相似化合物的比较
Boc-Tyr-OH: The non-chlorinated version of Boc-Tyr(3,5-Cl2)-OH, used in similar applications but lacks the chlorine atoms.
Boc-Phe(3,5-Cl2)-OH: A similar compound where phenylalanine is chlorinated at the 3 and 5 positions instead of tyrosine.
Uniqueness: this compound is unique due to the presence of chlorine atoms on the phenyl ring, which can significantly alter its chemical properties and interactions compared to non-chlorinated derivatives. This makes it a valuable tool in studying the effects of halogenation on peptide and protein function.
属性
IUPAC Name |
(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNLRGVZPAASPS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
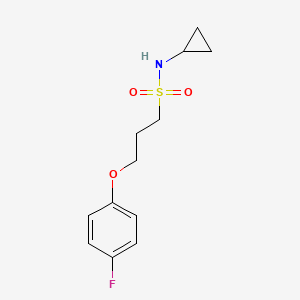
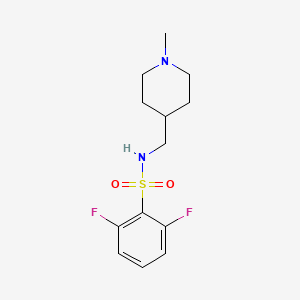
![Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2661439.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)
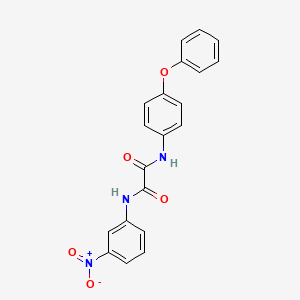
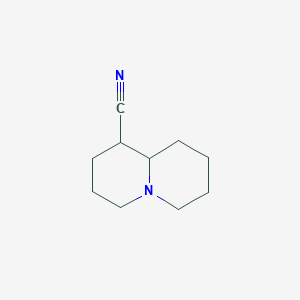
![5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide](/img/structure/B2661446.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2661447.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2661448.png)
![N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2661451.png)
